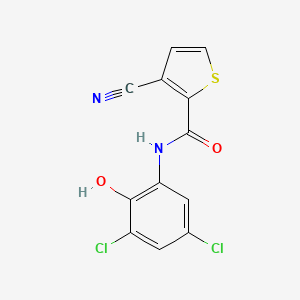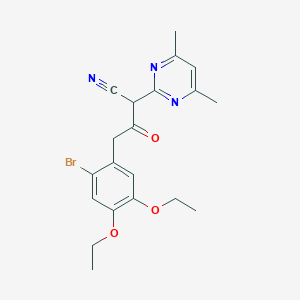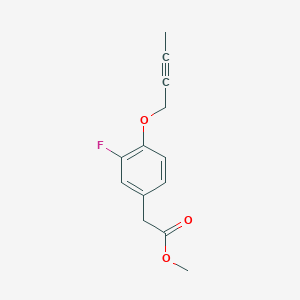
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of several protein kinases, including AKT and ERK, which are involved in cell signaling and survival. Additionally, the compound has been found to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to exhibit several other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tissue remodeling.
实验室实验的优点和局限性
One of the main advantages of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide for lab experiments is its potent anti-cancer activity. The compound can be used to study the mechanisms of cancer cell growth and survival, as well as to develop new cancer treatments. Additionally, the compound has been found to exhibit several other biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, as high doses of the compound can induce apoptosis and cell death in normal cells. Additionally, the compound may exhibit off-target effects, leading to unintended consequences in experimental systems.
未来方向
There are several future directions for research on 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide. One area of research is to further elucidate the mechanisms of action of the compound, including its effects on specific enzymes and signaling pathways. Another area of research is to explore the potential of the compound for use in combination with other anti-cancer agents, to enhance its efficacy and reduce toxicity. Additionally, the compound may have potential applications in other areas of scientific research, such as inflammation and tissue remodeling.
合成方法
The synthesis of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-chlorobenzoic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base to obtain the desired product. The synthesis method has been optimized for high yield and purity, and the compound can be obtained in a few steps.
科学研究应用
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O2S/c13-7-3-8(14)10(17)9(4-7)16-12(18)11-6(5-15)1-2-19-11/h1-4,17H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJPGOOOXJQJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)